6-Chloroquinoxaline-2,3-diol

Description

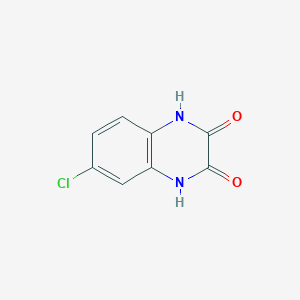

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOLFZACEWWIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064436 | |

| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6639-79-8 | |

| Record name | 6-Chloro-1,4-dihydro-2,3-quinoxalinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloroquinoxaline-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6639-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloroquinoxaline-2,3-diol (CAS: 6639-79-8): A Key Scaffold for AMPA Receptor Antagonists

This guide provides a comprehensive technical overview of 6-Chloroquinoxaline-2,3-diol, a heterocyclic compound of significant interest to researchers in medicinal chemistry, neuroscience, and drug development. Its quinoxaline-2,3-dione core is a well-established pharmacophore for targeting ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document delves into its synthesis, chemical properties, and its functional role as a competitive antagonist at AMPA receptors, offering field-proven insights for its application in research.

Introduction: The Significance of the Quinoxaline-2,3-dione Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural basis for a wide array of biologically active molecules.[1][2] Their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties, have made them a focal point in drug discovery.[1][2] Within this family, the quinoxaline-2,3-dione motif is particularly noteworthy for its role in modulating excitatory neurotransmission in the central nervous system (CNS).[3]

Glutamate is the primary excitatory neurotransmitter in the mammalian brain, and its receptors are broadly classified into ionotropic and metabotropic receptors.[3] The ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission.[4] Overactivation of these receptors, particularly AMPA receptors, can lead to excitotoxicity, a pathological process implicated in a range of neurological disorders such as epilepsy, cerebral ischemia, and neurodegenerative diseases.[3] Consequently, antagonists of the AMPA receptor have been a major focus of therapeutic development.[3] The quinoxaline-2,3-dione scaffold has proven to be a robust template for the design of potent and selective competitive AMPA receptor antagonists.[3][5]

This compound, with its characteristic chloro-substitution on the benzene ring, represents a key analog within this class of compounds, offering a valuable tool for studying AMPA receptor function and a potential starting point for the development of novel neuroprotective agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.

| Property | Value | Source |

| CAS Number | 6639-79-8 | [2] |

| Molecular Formula | C₈H₅ClN₂O₂ | [2] |

| Molecular Weight | 196.59 g/mol | [2] |

| Appearance | Solid | [2] |

| IUPAC Name | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | [6] |

Note: Experimental data on properties such as melting point, solubility, and pKa are not consistently reported in the readily available literature and should be determined empirically for specific applications.

Synthesis of this compound

The synthesis of the quinoxaline-2,3-dione core is most commonly achieved through the condensation of an o-phenylenediamine derivative with oxalic acid or its derivatives.[7][8] This reaction is a reliable and well-established method for constructing the bicyclic ring system.

General Synthetic Pathway

The synthesis of this compound proceeds via the cyclocondensation of 4-chloro-1,2-phenylenediamine with oxalic acid. This reaction is typically carried out under acidic conditions with heating.[5]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on established methods for the synthesis of quinoxaline-2,3-diones.[6]

Materials:

-

4-chloro-benzene-1,2-diamine

-

Oxalic acid dihydrate

-

Hydrochloric acid (4N)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask, prepare a solution of 4N hydrochloric acid.

-

To this solution, add 4-chloro-benzene-1,2-diamine (1 equivalent).

-

Add oxalic acid dihydrate (1 equivalent) to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC is recommended).

-

After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any remaining acid and unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

Self-Validation: The purity of the synthesized compound should be verified through analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic analysis (NMR, IR, MS). The expected analytical data should be compared with known values where available.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum of this compound would show signals corresponding to the aromatic protons and the N-H protons of the diol tautomer. Based on data for the parent compound and substituted analogs, the following chemical shifts are predicted[6]:

-

δ ≈ 9.43 ppm (s, 2H): This broad singlet corresponds to the two N-H protons.

-

δ ≈ 7.86 ppm (s, 1H): This singlet is assigned to the proton at the 5-position of the quinoxaline ring.

-

δ ≈ 7.32 ppm (d, 1H): This doublet corresponds to the proton at the 7-position.

-

δ ≈ 6.91 ppm (d, 1H): This doublet is assigned to the proton at the 8-position.

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule. Based on available data, the following chemical shifts are expected[6]:

-

δ ≈ 160.2 ppm: Carbonyl carbons (C2 and C3).

-

δ ≈ 132.5, 129.6, 125.3, 122.7, 121.3, 119.0 ppm: Aromatic carbons (C4a, C5, C6, C7, C8, C8a). The specific assignment of these peaks requires more detailed analysis and comparison with computational data.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound include:

-

~3200-3400 cm⁻¹ (broad): N-H stretching vibrations of the amide groups.

-

~1650-1700 cm⁻¹ (strong): C=O stretching vibrations of the dione tautomer.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1100-1300 cm⁻¹: C-N stretching vibrations.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 196, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A characteristic M+2 peak at m/z 198, with an intensity of approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.[9]

-

Fragmentation: Common fragmentation patterns for quinoxaline derivatives may involve the loss of CO and HCN moieties.

Mechanism of Action: AMPA Receptor Antagonism

The primary pharmacological significance of this compound lies in its activity as a competitive antagonist at the AMPA receptor.

The AMPA Receptor and Excitatory Neurotransmission

AMPA receptors are tetrameric ion channels composed of four subunits (GluA1-4).[4] Upon binding of the neurotransmitter glutamate, the receptor undergoes a conformational change, opening a channel that is primarily permeable to Na⁺ and K⁺ ions.[4] The resulting influx of Na⁺ leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).[4] This rapid depolarization is crucial for fast excitatory neurotransmission and is a fundamental process in learning and memory.[4]

Caption: Simplified signaling pathway of AMPA receptor activation by glutamate.

Competitive Antagonism by this compound

This compound acts as a competitive antagonist, meaning it binds to the same site on the AMPA receptor as the endogenous agonist, glutamate, but does not activate the receptor.[3] By occupying the glutamate binding site, it prevents glutamate from binding and subsequently blocks the opening of the ion channel. This inhibition of AMPA receptor function leads to a reduction in excitatory neurotransmission.

Caption: Mechanism of competitive antagonism at the AMPA receptor.

Applications in Research and Drug Development

As a competitive AMPA receptor antagonist, this compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of AMPA receptors.

-

Neuroscience Research: It can be used in in vitro electrophysiology studies (e.g., patch-clamp recordings) to block AMPA receptor-mediated currents and isolate the contributions of other glutamate receptor subtypes to synaptic transmission.

-

Neuroprotection Studies: The compound can be employed in cellular and animal models of neurological disorders characterized by excitotoxicity to assess the therapeutic potential of AMPA receptor blockade.

-

Drug Discovery Scaffold: The 6-chloroquinoxaline-2,3-dione core provides a starting point for the synthesis of novel, more potent, and selective AMPA receptor antagonists. Medicinal chemists can introduce various substituents at different positions of the quinoxaline ring to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a key member of the quinoxalinedione class of AMPA receptor antagonists. Its straightforward synthesis and well-defined mechanism of action make it a valuable tool for researchers in neuroscience and a promising scaffold for the development of new therapeutic agents for a variety of neurological disorders. While further characterization of its specific pharmacological properties is warranted, the existing body of knowledge on related compounds provides a strong foundation for its application in the laboratory. This guide serves as a comprehensive resource for scientists and researchers, providing the necessary technical information to effectively utilize this important chemical entity in their work.

References

-

Abe, Y., et al. (1996). Novel AMPA Receptor Antagonists: Synthesis and Structure−Activity Relationships of 1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione and Related Compounds. Journal of Medicinal Chemistry, 39(24), 4813-4819. [Link]

- Ali, M. M., et al. (2021). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 18(6), 724-751.

-

Das, G., & Thakuria, H. (2007). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 119(5), 425-429. [Link]

-

Bigge, C. F., et al. (2001). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. Journal of Medicinal Chemistry, 44(12), 1951-1962. [Link]

- Bhattacharjee, A., et al. (2008). Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation.

- Brickley, S. G., et al. (2001). Slow excitatory synaptic currents generated by AMPA receptors. The Journal of Physiology, 536(Pt 2), 435–447.

- Burger, R. M., & Pollak, G. D. (1998). AMPA and NMDA Receptors Regulate Responses of Neurons in the Rat's Inferior Colliculus. Journal of Neurophysiology, 80(1), 219-233.

- Chimirri, A., et al. (1999). Synthesis, glycine/NMDA and AMPA binding activity of some new 2,5,6-trioxopyrazino[1,2,3-de]quinoxalines and of their restricted analogs 2,5-dioxo- and 4,5-dioxoimidazo[1,5,4-de]quinoxalines. Archiv der Pharmazie, 332(6), 201-207.

- Donevan, S. D., & Rogawski, M. A. (1995). Selective Antagonism of AMPA Receptors Unmasks Kainate Receptor-Mediated Responses in Hippocampal Neurons. Neuron, 15(6), 1333-1342.

- Frees, L., et al. (2019). Quinoxalinedione deprotonation is important for glutamate receptor binding. Biological Chemistry, 400(7), 927-938.

- Goryn, V., et al. (2023). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. Biomolecules, 13(1), 56.

- Herguedas, B., et al. (2004). Synthesis and first evaluation of [¹⁸F]fluorocyano- and [¹⁸F]fluoronitro-quinoxalinedione as putative AMPA receptor antagonists. Journal of Labelled Compounds and Radiopharmaceuticals, 47(11), 767-781.

- Hojo, K., et al. (2003). Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. Bioorganic & Medicinal Chemistry Letters, 13(20), 3521-3525.

- Mignard, V., et al. (1998). 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 8(1), 65-70.

-

Royal Society of Chemistry. (n.d.). Mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

- Sheldrake, P. W., et al. (2017). Optical control of AMPA receptors using a photoswitchable quinoxaline-2,3-dione antagonist. Chemical Science, 8(1), 611-615.

- SWGDRUG Mass Spectral Library. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Journal of Forensic Sciences.

- Varadaraju, K. R., et al. (2017). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Chemistry, 29(1), 123-128.

- Zádor, F., et al. (2006). Competitive AMPA receptor antagonists. Medicinal Research Reviews, 26(3), 277-317.

-

LibreTexts Chemistry. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Vienna. (n.d.). 6-Chloro-quinoxaline - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

-

University of Vienna. (n.d.). 2-(tert-butylthio)-3-chloroquinoxaline - Optional[FTIR] - Spectrum - SpectraBase. Retrieved from [Link]

-

Wikipedia. (n.d.). AMPA receptor. Retrieved from [Link]

-

Yankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. [Link]

-

Yankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. ResearchGate. [Link]

-

NIST WebBook. (n.d.). 2,3-Butanediol, 2,3-dimethyl-. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. Optical control of AMPA receptors using a photoswitchable quinoxaline-2,3-dione antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6639-79-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Synthesis, glycine/NMDA and AMPA binding activity of some new 2,5,6-trioxopyrazino[1,2,3-de]quinoxalines and of their restricted analogs 2,5-dioxo- and 4,5-dioxoimidazo[1,5,4-de]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 6-Chloroquinoxaline-2,3-diol

This guide provides a comprehensive technical overview of 6-Chloroquinoxaline-2,3-diol, a key heterocyclic building block in modern chemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, reactivity, and applications of this compound, grounding all claims in verifiable, authoritative sources.

Introduction and Strategic Importance

This compound, often existing in its more stable tautomeric dione form, 6-chloroquinoxaline-2,3(1H,4H)-dione, is a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] The quinoxaline scaffold itself is a "privileged structure" in medicinal chemistry, known for its presence in compounds targeting various diseases.[2] The strategic placement of a chlorine atom at the 6-position, combined with the reactive diol/dione functionality, offers multiple avenues for chemical modification. This versatility makes it a sought-after precursor for developing novel therapeutics, particularly in the realm of neurology, where quinoxaline-2,3-diones are well-known as antagonists of AMPA and NMDA glutamate receptors.[1]

Nomenclature, Structure, and Tautomerism

A precise understanding of the molecule's structure is fundamental to predicting its reactivity and behavior.

-

Preferred IUPAC Name: 6-chloro-1,4-dihydroquinoxaline-2,3-dione[3]

-

Other Names: this compound, 2,3-Dihydroxy-6-chloroquinoxaline[4]

-

CAS Number: 6639-79-8[5]

A critical feature of this compound is its keto-enol tautomerism. It exists as an equilibrium between the diol form and the more stable dione form. This equilibrium is crucial as it dictates the molecule's reaction pathways; for instance, it can undergo reactions typical of both amides (at the nitrogen) and enols (at the oxygen).

Caption: Keto-enol tautomerism of the title compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for compound identification, purity assessment, and designing experimental conditions.

Physical Properties

The properties listed below are a synthesis of data from various chemical suppliers and databases. Experimental values are prioritized, with computed properties noted where applicable.

| Property | Value | Source(s) |

| Appearance | Solid, powder (typically off-white to beige) | [6] |

| Melting Point | >300 °C | [3] |

| Boiling Point | 371.2 °C (Predicted) | [3] |

| Density | 1.636 g/cm³ (Predicted) | [3] |

| Water Solubility | Poorly soluble | [6] |

| Solubility | Soluble in DMSO, Methanol | [3] |

| pKa (Predicted) | Acidic: 6.8, Basic: -3.8 | [3] |

The high melting point is characteristic of the planar, hydrogen-bonded crystal lattice structure of the dione tautomer. Its poor aqueous solubility is a key consideration for formulation and biological assays, often necessitating the use of organic co-solvents like DMSO.

Spectroscopic Profile

While specific experimental spectra are proprietary, the expected spectroscopic signatures based on the compound's structure are as follows:

-

¹H NMR: In a solvent like DMSO-d₆, one would expect signals for the aromatic protons on the benzene ring. The C5-H, C7-H, and C8-H protons would appear as distinct signals in the aromatic region (~7.0-8.0 ppm). The two N-H protons of the dione form would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Signals would be expected for the eight distinct carbon atoms. The two carbonyl carbons (C2 and C3) would be the most downfield (~150-160 ppm), followed by the aromatic carbons, including the carbon attached to the chlorine atom (C6).

-

FT-IR: Key vibrational bands would include N-H stretching (broad, ~3200 cm⁻¹), C=O stretching for the amide carbonyls (~1650-1700 cm⁻¹), and C=C stretching in the aromatic ring (~1400-1600 cm⁻¹). A C-Cl stretching band would also be present at a lower wavenumber.

Synthesis and Purification

The most common and efficient laboratory synthesis involves the cyclocondensation of a substituted o-phenylenediamine with an oxalic acid derivative.[7][8] This method provides a direct route to the quinoxaline-2,3-dione scaffold.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of quinoxaline-2,3-diones.[7]

Objective: To synthesize 6-chloroquinoxaline-2,3(1H,4H)-dione from 4-chloro-o-phenylenediamine and oxalic acid.

Materials:

-

4-chloro-o-phenylenediamine (10 mmol, 1.42 g)

-

Oxalic acid dihydrate (11 mmol, 1.39 g)

-

4N Hydrochloric acid (50 mL)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: Suspend 4-chloro-o-phenylenediamine (10 mmol) in a 100 mL round-bottom flask containing 4N hydrochloric acid (50 mL).

-

Reagent Addition: To the stirred suspension, add oxalic acid dihydrate (11 mmol).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 5 hours. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the collected solid thoroughly with deionized water to remove any remaining acid, followed by a wash with cold ethanol to remove organic impurities.

-

Drying: Dry the purified product in a vacuum oven to afford the pure 6-chloroquinoxaline-2,3(1H,4H)-dione. The expected yield is typically high (>90%).[7]

Validation: The identity and purity of the synthesized product should be confirmed by measuring its melting point and acquiring ¹H NMR and FT-IR spectra, comparing them against reference data.

Chemical Reactivity and Derivatization Potential

The true value of this compound in drug discovery lies in its reactivity, which allows for the creation of diverse chemical libraries. The primary sites for modification are the two nitrogen atoms and the chlorine atom.

Caption: Primary sites of chemical reactivity on the quinoxaline scaffold.

-

N-Alkylation/Arylation: The two N-H protons are acidic and can be deprotonated by a suitable base (e.g., K₂CO₃, NaH) to form nucleophilic anions. These can then react with various electrophiles like alkyl halides or aryl halides (in palladium-catalyzed cross-coupling reactions) to yield N,N'-disubstituted derivatives.[9][10] This is the most common derivatization strategy.

-

Chlorination of Diol: The hydroxyl groups can be converted to chlorine atoms using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yielding 2,3,6-trichloroquinoxaline.[11] This highly reactive intermediate is a precursor for further nucleophilic substitutions at the 2 and 3 positions.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is generally unreactive towards nucleophilic substitution due to the electron-donating nature of the adjacent ring nitrogens. However, substitution can be achieved under forcing conditions or if the quinoxaline ring is activated by strong electron-withdrawing groups.

Applications in Research and Drug Development

The 6-chloroquinoxaline-2,3-dione scaffold is a cornerstone in the development of various therapeutic agents.

-

CNS Agents: As previously mentioned, it is a key pharmacophore for antagonists of ionotropic glutamate receptors (AMPA/NMDA), which are targets for treating epilepsy, neurodegenerative diseases, and other neurological disorders.[1]

-

Anticancer Agents: Numerous quinoxaline derivatives have been synthesized and evaluated for their anticancer properties, acting through mechanisms like tyrosine kinase inhibition or the induction of apoptosis.[2]

-

Antimicrobial Agents: The scaffold has been incorporated into novel compounds showing antibacterial and antiviral activities.[12]

-

Corrosion Inhibition: Research has also explored its use as an effective corrosion inhibitor for mild steel in acidic environments.[13]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as an irritant.[14]

-

Hazard Statements:

-

Precautionary Statements:

Handling Recommendations: Handle in a well-ventilated area or fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust. In case of contact, wash the affected area thoroughly with water.

References

-

PubChem. (n.d.). 6-Chloro-1,4-dihydro-2,3-quinoxalinedione. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Investigation on reactivity of dichloroquinoxaline (1 a) with different nucleophilic reagents. Retrieved from [Link]

-

MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

-

ResearchGate. (2025). Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-chloroquinoxaline-2,3(1H,4H)-dione (P2). Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2017). 1,4-Dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione. Retrieved from [Link]

-

Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of intermediates 4a–k. Reagents and conditions: (i) diethyl.... Retrieved from [Link]

-

MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

-

ResearchGate. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (2S,3S)-(+)-2,3-butane diol. Retrieved from [Link]

-

PMC. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Retrieved from [Link]

-

ResearchGate. (2025). Reaction of (chloromethyl)trichlorosilane with 2,2-dimethylpropane-1,3-diol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-Chloro-1,4-dihydro-2,3-quinoxalinedione | C8H5ClN2O2 | CID 81143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. This compound | CAS 6639-79-8 [matrix-fine-chemicals.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. journal.uctm.edu [journal.uctm.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 6639-79-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

Section 1: The Structural Enigma of 6-Chloroquinoxaline-2,3-diol

An In-Depth Technical Guide for the Structural Elucidation of 6-Chloroquinoxaline-2,3-diol

This guide provides a comprehensive, field-proven methodology for the definitive structural elucidation of this compound. It is designed for researchers, medicinal chemists, and drug development professionals who require a robust and logical framework for characterizing complex heterocyclic scaffolds. Moving beyond a simple recitation of techniques, this document details the causality behind experimental choices, integrating multiple analytical methods into a self-validating workflow to arrive at an unambiguous structural assignment.

The quinoxaline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its derivatives are explored for a wide range of biological activities, making the precise characterization of any new analogue a critical step in the drug discovery pipeline.[3][4] The target molecule, this compound, presents a fascinating structural challenge that epitomizes the need for a multi-faceted analytical approach.

Its structure is not static. The molecule can exist in a state of equilibrium between several tautomeric forms, primarily the lactam (dioxo), lactim (diol), and various keto-enol intermediates.[5][6][7] This phenomenon, where a proton migrates between oxygen and nitrogen atoms, means that the dominant species may differ between the solid state and various solutions. Ascertaining the structure, therefore, is not merely about identifying atomic connectivity but also about understanding its most stable tautomeric form under different conditions. This guide will systematically dismantle this complexity.

Caption: Tautomeric equilibrium of this compound.

Section 2: The Foundational Blueprint: Synthesis and Initial Assessment

A robust structural elucidation begins with a pure sample. The most common and reliable synthesis of this compound involves the cyclocondensation of 4-chloro-1,2-phenylenediamine with oxalic acid.[8][9][10]

Experimental Protocol: Synthesis

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-chloro-1,2-phenylenediamine (10 mmol) and oxalic acid dihydrate (11 mmol).

-

Acidic Medium: Add 4 M hydrochloric acid (50 mL) to the flask.

-

Reflux: Heat the mixture to reflux using an oil bath for approximately 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 80:20 Ethyl Acetate:Hexane).

-

Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any remaining acid and unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Initial assessment via melting point and TLC provides the first confirmation of sample purity, a non-negotiable prerequisite for spectroscopic analysis.

Section 3: A Multi-Modal Spectroscopic Investigation

No single technique can fully resolve the structural and tautomeric questions at hand. We employ a logical sequence of analyses where each result builds upon the last, creating a web of interconnected, self-validating data.

Mass Spectrometry: Confirming Identity and Elemental Composition

The first step is to confirm that we have synthesized the correct molecule. High-Resolution Mass Spectrometry (HRMS) provides the molecular weight with high precision, allowing for the unambiguous determination of the molecular formula.

Core Insight: The presence of a chlorine atom provides an unmistakable isotopic signature. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak in the mass spectrum with an intensity ratio of approximately 3:1 relative to the molecular ion (M+) peak.[11][12] Observing this pattern is a crucial first validation of the structure.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.

-

Analysis: Look for the molecular ion cluster and verify that the measured mass is within 5 ppm of the theoretical mass. Confirm the presence and ~3:1 intensity ratio of the M+ and M+2 peaks.

| Ion | Theoretical m/z | Observed m/z (example) | Isotopic Peak (m/z) | Ratio |

| [C₈H₅³⁵ClN₂O₂ + H]⁺ | 197.0112 | 197.0110 | 199.0083 | ~3:1 |

| [C₈H₅³⁵ClN₂O₂ - H]⁻ | 194.9967 | 194.9970 | 196.9938 | ~3:1 |

Infrared (IR) Spectroscopy: Probing Functional Groups

With the molecular formula confirmed, IR spectroscopy provides the first clues regarding the dominant tautomeric form by identifying key functional groups. The spectrum will be dominated by signals corresponding to either C=O (carbonyl) stretches from the dioxo form or O-H (hydroxyl) and C=N stretches from the diol form.[13][14][15]

Core Insight: A strong, sharp absorption in the 1680-1720 cm⁻¹ region is indicative of the C=O groups in the dioxo (lactam) tautomer. Conversely, a broad absorption in the 3200-3500 cm⁻¹ region would suggest the presence of O-H groups from the diol (lactim) tautomer, alongside N-H stretches. The presence of both could indicate an intermediate or a mixture.

-

Preparation: Mix ~1 mg of the dried sample with ~100 mg of dry KBr powder in an agate mortar.

-

Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Pressing: Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the FTIR spectrometer and acquire the spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Implication |

| 3200-3500 (Broad) | O-H / N-H Stretch | Suggests Diol or Keto-Enol Tautomer |

| 3000-3100 | Aromatic C-H Stretch | Confirms aromatic ring |

| 1680-1720 (Strong) | C=O Stretch | Strong evidence for the Dioxo (Lactam) Form |

| 1600-1650 | C=N Stretch | Suggests Diol (Lactim) Tautomer |

| ~1500 | Aromatic C=C Stretch | Confirms aromatic ring |

| 1000-1100 | C-Cl Stretch | Confirms presence of chloro-substituent |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments provides a complete and unambiguous assignment of all protons and carbons.

The aromatic region of the ¹H NMR spectrum is highly informative. For a 6-chloro substituted quinoxaline, we expect three distinct aromatic protons. Their splitting patterns (coupling constants) will definitively confirm the substitution pattern. Broad, exchangeable signals corresponding to N-H or O-H protons are also expected. A D₂O exchange experiment, where these signals disappear, can confirm their identity.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts of the carbons at positions 2 and 3 are particularly diagnostic of the tautomeric state. In the dioxo form, these carbons would appear as carbonyls (C=O) in the 150-160 ppm range. In the diol form, they would be shifted upfield to the 140-150 ppm range as enolic carbons (C-OH).[16][17]

While 1D NMR provides the pieces, 2D NMR assembles the puzzle.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the protonated aromatic carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final confirmation. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the aromatic protons to the quaternary carbons (including C-6, C-9, C-10, and the critical C-2 and C-3), locking the entire structure in place.

Caption: Key HMBC correlations for confirming the quinoxaline core structure.

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an ideal solvent as it solubilizes the compound and allows for the observation of exchangeable N-H/O-H protons.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition: Perform standard HSQC and HMBC experiments.

-

D₂O Exchange: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum to identify the exchangeable protons.

| Position | ¹H δ (ppm), mult., J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | - | ~154.5 | NH → C2, C8a |

| 3 | - | ~154.2 | NH → C3, C4a |

| 4a | - | ~127.0 | H5 → C4a; H8 → C4a |

| 5 | ~7.75, d, J=2.5 | ~117.5 | H5 → C7, C4a |

| 6 | - | ~129.0 | H5 → C6; H7 → C6 |

| 7 | ~7.60, dd, J=8.8, 2.5 | ~125.0 | H7 → C5, C8a |

| 8 | ~7.30, d, J=8.8 | ~116.0 | H8 → C6, C4a |

| 8a | - | ~131.0 | H7 → C8a; H8 → C8a |

| NH (x2) | ~11.5, br s | - | NH → C2, C3, C8a, C4a |

Section 4: The Definitive Answer: Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides overwhelming evidence for the structure in solution (typically the more stable dioxo form), X-ray crystallography offers the ultimate, unambiguous proof of the molecular structure in the solid state.[18][19][20] It provides a 3D model of the molecule, confirming atomic connectivity, bond lengths, bond angles, and, crucially, the definitive tautomeric form present in the crystal lattice.

Core Insight: This technique moves beyond interpretation to direct observation. The resulting crystal structure will definitively locate the hydrogen atoms on the nitrogen atoms (confirming the dioxo form) or oxygen atoms (confirming the diol form), ending any debate about the solid-state tautomer.

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution in a suitable solvent (e.g., DMF, ethanol) is a common method.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays.

-

Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model of the molecule.

Section 5: Synthesizing the Evidence: A Coherent Workflow

The power of this approach lies in the integration of data. The process is a logical cascade where each step validates the last and provides new information to build a complete structural picture.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion: Implications for Drug Development

The rigorous elucidation of this compound's structure is not merely an academic exercise. A confirmed structure is the bedrock of any successful drug discovery program. It enables accurate Structure-Activity Relationship (SAR) studies, provides the correct input for computational modeling and molecular docking, and secures the intellectual property foundational to pharmaceutical development. This multi-modal, self-validating approach ensures the highest degree of confidence in the structural data, mitigating risks and accelerating the journey from molecule to medicine.

References

-

Shaaban Kamel Mohamed, et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure and Dynamics. [Link]

-

K. Woźniak, et al. (2005). Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry. [Link]

-

G. U. H. Cheeseman & R. A. G. Carrington. (1972). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Shaaban Kamel Mohamed, et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. ResearchGate. [Link]

-

Shaaban Kamel Mohamed, et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. PubMed. [Link]

-

S. R. J. S. K. Leo, et al. (2021). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. National Institutes of Health. [Link]

-

M. A. Al-Mokyna, et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

-

X-ray structures of the quinoxaline-based compounds Q-1-Py, Q-2-Py, and Q-2Ph. ResearchGate. [Link]

-

A. V. Kletskov, et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. National Institutes of Health. [Link]

-

Ali El Janati, et al. (2021). THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. [Link]

-

I. Tankov, et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. [Link]

-

M. Asif, et al. (2014). Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. PubMed. [Link]

-

M. Asif, et al. (2014). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. National Institutes of Health. [Link]

-

S. K. Panda, et al. (2015). Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Activity Against a Human Epithelial Carcinoma Cell Line. ResearchGate. [Link]

-

FTIR analysis of the quinoxaline compound. ResearchGate. [Link]

-

M. A. A. Mohamed, et al. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences. [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

-

Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

-

S. G. Alebeche, et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

"Dihydroxy" DE, "oxohydroxy" KE and "dioxo" DK tautomers of DNP. ResearchGate. [Link]

-

A. Sharma, et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

-

What Is Tautomerism In Organic Chemistry? (2023). YouTube. [Link]

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). MDPI. [Link]

-

P. V. Bharatam, et al. (2023). What impact does tautomerism have on drug discovery and development? Future Drug Discovery. [Link]

Sources

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. journal.uctm.edu [journal.uctm.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 6-Chloroquinoxaline-2,3-diol in organic solvents

An In-depth Technical Guide to the Solubility of 6-Chloroquinoxaline-2,3-diol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. Recognizing the limited availability of public, quantitative solubility data for this compound, this document emphasizes the foundational principles and detailed experimental methodologies required for researchers, scientists, and drug development professionals to ascertain its solubility profile. By offering a blend of theoretical insights and practical, step-by-step protocols, this guide empowers users to generate reliable and reproducible solubility data, a critical parameter in process chemistry, formulation development, and medicinal chemistry.

Introduction: The Significance of this compound and its Solubility

This compound, with the chemical formula C₈H₅ClN₂O₂, is a heterocyclic compound belonging to the quinoxaline family.[1][2] Quinoxalines are a class of bicyclic nitrogen-containing heterocycles that form the core structure of various biologically active molecules with applications as antimicrobial, anticancer, and anti-inflammatory agents.[3][4] The diol and chloro-substituents on the quinoxaline scaffold of this compound impart specific physicochemical properties that influence its behavior in chemical and biological systems.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physical property that dictates its utility in numerous applications. In drug development, solubility profoundly impacts bioavailability, formulation strategies, and the selection of appropriate solvents for synthesis, purification, and crystallization. A thorough understanding of a compound's solubility in a range of organic solvents is therefore not merely an academic exercise but a critical step in the journey from laboratory-scale research to viable product development.

This guide will first delve into the theoretical aspects that govern the solubility of this compound, followed by a detailed exposition of experimental protocols for both qualitative and quantitative solubility determination.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6] The molecular structure of this compound provides key insights into its expected solubility behavior.

Molecular Structure and Polarity:

This compound possesses a rigid, bicyclic aromatic core, which is inherently nonpolar. However, the presence of two hydroxyl (-OH) groups and two nitrogen atoms introduces significant polarity and the capacity for hydrogen bonding. The chlorine atom also contributes to the molecule's polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

-

Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, while the nitrogen atoms can act as hydrogen bond acceptors. This suggests a higher affinity for polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The polar nature of the C-Cl, C=O (in the tautomeric keto form), and C-N bonds will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The aromatic rings will interact via van der Waals forces with nonpolar solvents.

Based on these structural features, it is anticipated that this compound will exhibit poor solubility in nonpolar solvents like hexane and progressively higher solubility in more polar solvents. The interplay between the polar functional groups and the nonpolar core will ultimately determine the solubility profile.

Experimental Determination of Solubility: A Practical Guide

Given the absence of readily available quantitative solubility data, this section provides detailed protocols for its experimental determination.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid and efficient way to screen for suitable solvents. This involves observing the dissolution of a small amount of the compound in a range of solvents.

Experimental Protocol for Qualitative Solubility Testing:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of small, dry test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent. A suggested panel of solvents is provided in Table 1.

-

Mixing: Vigorously agitate the tubes for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

Table 1: Suggested Solvents for Qualitative Solubility Screening

| Solvent Class | Example Solvents | Expected Interaction with this compound |

| Nonpolar | Hexane, Toluene | Low solubility expected due to the compound's polarity. |

| Moderately Polar (Aprotic) | Dichloromethane, Ethyl Acetate | Partial solubility may be observed. |

| Polar (Aprotic) | Acetone, Acetonitrile | Moderate to good solubility is anticipated. |

| Polar (Protic) | Methanol, Ethanol | Good solubility is expected due to hydrogen bonding. |

| Highly Polar (Aprotic) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High solubility is likely. |

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[7]

Experimental Workflow for Quantitative Solubility Determination:

Caption: Workflow for the shake-flask method.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 or 10 mL) of the selected organic solvents. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to determine the time to reach equilibrium in a preliminary experiment.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. To prevent precipitation due to temperature changes, the syringe can be pre-warmed.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the filtered solution.

-

Evaporate the solvent from the vial. This can be achieved using a rotary evaporator, a vacuum oven at a temperature that does not cause decomposition of the compound, or a gentle stream of nitrogen.

-

Once the solvent is completely removed, dry the vial containing the solid residue in a vacuum oven until a constant weight is achieved.

-

Weigh the vial with the dry solid.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

-

Solubility (mg/mL) = (Mass of dry solid in mg) / (Volume of supernatant in mL)

-

Alternatively, using the mass of the solution:

-

Solubility (g / 100 g solvent) = [Mass of dry solid / (Mass of filtered solution - Mass of dry solid)] x 100

-

-

-

Alternative Quantitative Method: UV-Vis Spectrophotometry

For compounds with a suitable chromophore, like this compound, UV-Vis spectrophotometry offers a less labor-intensive method for determining solubility.

Experimental Workflow for UV-Vis Spectrophotometry Method:

Caption: Workflow for solubility determination by UV-Vis.

Detailed Protocol:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to prepare a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear (obeying the Beer-Lambert law) and ideally pass through the origin.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the shake-flask method (steps 1 and 2).

-

Filter the saturated solution as described previously.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound.

-

Safety and Handling

This compound should be handled with appropriate safety precautions.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][8]

-

Handling: Avoid all personal contact, including inhalation of dust.[1] Use in a well-ventilated area.[1] Do not eat, drink, or smoke when handling the compound.[1]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[8]

-

Spills: In case of a spill, avoid generating dust.[1] Use dry clean-up procedures.[1]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[1][8][9]

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, this guide provides the theoretical foundation and detailed experimental protocols necessary for its determination. By understanding the molecular structure and applying robust methodologies such as the shake-flask method or UV-Vis spectrophotometry, researchers can generate the critical solubility data required for advancing their work in drug discovery, process development, and materials science. The principles and procedures outlined herein are designed to ensure the generation of accurate, reliable, and reproducible results.

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source. Retrieved from [Link]

-

This compound | 1X10MG | C8H5ClN2O2 | 684465. HPC Standards. Retrieved from [Link]

-

Solubility of organic compounds (video). Khan Academy. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source. Retrieved from [Link]

-

6-Chloroquinoxaline. PubChem. Retrieved from [Link]

-

This compound. Matrix Fine Chemicals. Retrieved from [Link]

-

6-Chloro-2,3-diphenylquinoxaline. PubChem. Retrieved from [Link]

-

The structural study, Hirshfeld surface analysis, and DFT calculations of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

-

Solubility of Organic Compounds. Unknown Source. Retrieved from [Link]

-

Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. ResearchGate. Retrieved from [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Retrieved from [Link]

-

6-Chloroquinoline. PubChem. Retrieved from [Link]

-

Concise synthesis and applications of enantiopure spirobiphenoxasilin-diol and its related chiral ligands. Chemical Communications. Retrieved from [Link]

-

An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. Retrieved from [Link]

-

Solubility and related physicochemical properties of narcotic analgesics. PubMed. Retrieved from [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. This compound | CAS 6639-79-8 [matrix-fine-chemicals.com]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. hpc-standards.com [hpc-standards.com]

A Technical Guide to the Physicochemical Characterization of 6-Chloroquinoxaline-2,3-diol

Prepared by: Senior Application Scientist, Advanced Materials Division

Abstract

This technical guide provides an in-depth analysis of 6-Chloroquinoxaline-2,3-diol (CAS No: 6639-79-8), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The primary focus of this document is the determination and interpretation of its melting point, a critical parameter for identity, purity, and stability assessment. We will explore the compound's inherent tautomerism, detailing why it exists predominantly as 6-chloro-1,4-dihydroquinoxaline-2,3-dione and the implications of this structure on its physical properties. This guide furnishes a detailed, field-proven protocol for accurate melting point determination, discusses factors that influence measurement accuracy, and provides context through a summary of its synthesis and analytical characterization. This document is intended to serve as an authoritative resource for scientists and drug development professionals, enabling them to confidently characterize this compound and interpret its physicochemical behavior.

Introduction: The Quinoxaline Scaffold

Quinoxaline derivatives form a vital class of nitrogen-containing heterocyclic compounds, constituting a core scaffold in numerous pharmacologically active agents. Their unique structure allows them to interact with a wide range of biological targets, leading to applications as antibacterial, antiviral, anticancer, and anti-inflammatory drugs. This compound is a member of this family, recognized as a metabolite of certain herbicides and a valuable building block in organic synthesis.[1] A precise understanding of its fundamental physicochemical properties is the bedrock upon which all further research and development is built.

Physicochemical & Structural Properties

A summary of the key identification and physical properties for this compound is presented below. These data are essential for laboratory handling, safety, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | [2][3] |

| Synonym(s) | This compound | [1][3] |

| CAS Number | 6639-79-8 | [1][3][4] |

| Molecular Formula | C₈H₅ClN₂O₂ | [1][3] |

| Molecular Weight | 196.59 g/mol | [1][3] |

| Appearance | Solid (White or light brown powder) | [5] |

| Melting Point | >300°C | [2] |

The Critical Parameter: Melting Point of this compound

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For 6-Chloro-1,4-dihydro-2,3-quinoxalinedione, the reported melting point is greater than 300°C .[2]

Interpretation and Significance

A melting point above 300°C signifies a compound with high thermal stability and strong intermolecular forces. In the solid state, the molecules are arranged in a crystal lattice held together by significant hydrogen bonding between the amide N-H groups and the carbonyl C=O groups, as well as π-π stacking interactions between the aromatic rings. A large amount of thermal energy is required to overcome these forces and transition the substance from a highly ordered solid to a disordered liquid state. This high melting point is characteristic of the parent compound, quinoxaline-2,3-dione, which also melts above 300°C.[6]

The Indispensable Role of Tautomerism

While the name this compound is commonly used, it is crucial to understand that this compound exists in a state of tautomeric equilibrium. The di-keto form, 6-chloro-1,4-dihydroquinoxaline-2,3-dione , is overwhelmingly the more stable and predominant tautomer in the solid state.[6] The aromaticity of the benzene ring and the stability of the amide linkages favor the dione structure. This is not merely a semantic point; the physical properties, including the high melting point, are a direct consequence of the dione tautomer's ability to form strong intermolecular hydrogen bonds.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology

-

Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting point. Gently crush the sample into a fine powder to ensure uniform packing and heat transfer.

-

Instrument Calibration: Run a melting point determination on a certified high-temperature standard to confirm the instrument's accuracy. Calibrate if necessary.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

Heating: Place the loaded capillary into the apparatus. Set an initial fast ramp rate (e.g., 20°C/minute) to reach a temperature approximately 20°C below the expected melting point (i.e., to 280°C).

-

Observation: Once at 280°C, reduce the heating rate to a slow 1-2°C/minute. This slow rate is critical for accurately observing the melting transition.

-

Recording the Melting Range: Observe the sample closely.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal disappears (the completion of melting).

-

Report the result as a range. For a pure compound, this range should be narrow (<2°C).

-

-

Note on Decomposition: For many high-melting-point organic compounds, decomposition (charring, darkening) may occur at or before the melting point. If the sample darkens significantly before melting, the melting point should be reported with an indication of decomposition (e.g., "m.p. >300°C (dec.)").

Factors Influencing Melting Point Accuracy

-

Purity: The presence of impurities disrupts the crystal lattice, typically causing the melting point to be lower and the range to be broader. A sharp melting range is a strong indicator of high purity.

-

Heating Rate: A heating rate that is too fast will cause the thermometer reading to lag behind the actual sample temperature, resulting in an artificially high and broad melting range.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can lead to different melting points. While not widely reported for this specific compound, it is a known phenomenon in drug development that must be considered.

Synthesis and Analytical Context

A common and efficient route for the synthesis of 6-chloro-1,4-dihydroquinoxaline-2,3-dione involves the condensation of 4-chlorobenzene-1,2-diamine with oxalic acid. [7]

-

Reaction: 4-chloro-1,2-phenylenediamine + Oxalic Acid → 6-chloro-1,4-dihydroquinoxaline-2,3-dione + 2 H₂O

Understanding this synthesis is key to anticipating potential impurities. Unreacted starting materials or side-products from the reaction could remain in the final product, impacting the melting point. Therefore, thorough purification, typically by recrystallization, is necessary to obtain a sample suitable for accurate characterization. [7] Beyond melting point, a full characterization suite is required to confirm the identity and purity of the compound. Key techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the proton and carbon environments. [8]* Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches (~3200 cm⁻¹) and the characteristic C=O amide stretches (~1700 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z 196.59). [8]

Conclusion

The melting point of this compound, more accurately named 6-chloro-1,4-dihydroquinoxaline-2,3-dione , is a critical quality attribute reported to be >300°C . [2]This high value reflects the compound's significant thermal stability, which is a direct result of strong intermolecular hydrogen bonding and π-π stacking interactions inherent to its predominant dione tautomeric form. Accurate determination of this value requires a calibrated high-temperature apparatus and a meticulous experimental technique with a slow heating ramp. For researchers and developers, a sharp melting point in this high range serves as a reliable, primary indicator of sample purity. This guide provides the necessary theoretical understanding and practical methodology to confidently assess this crucial physicochemical parameter.

References

-

Thakuria, H. & Das, G. (2008). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 120(3), 425-429. Available from: [Link]

-

El-Gendy, A. A., et al. (2021). The Structural Study, Hirshfeld Surface Analysis, and DFT Calculations of 1,4-Diallyl-6-Chloroquinoxaline-2,3(1H,4H)-dione. Journal of Chemical Technology and Metallurgy, 56(1), 10-31. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11469229, Quinoxalinedione. Available from: [Link]

-

Wikipedia. Quinoxalinedione. Available from: [Link]

-

Trends in Sciences. Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Application. Available from: [Link]

-

IndiaMART. 2,3-Dihydroxyquinoxaline Biochemical Quinoxaline-2,3(1h,4h)-Dione Or Quinoxaline-2,3 Dione. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 27491, 2,3-Dihydroxyquinoxaline. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81143, 6-Chloro-1,4-dihydro-2,3-quinoxalinedione. Available from: [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. Available from: [Link]

-

Addis Ababa University. Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and Cd(II) mixed ligand complexes. Available from: [Link]

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 6-Chloro-1,4-dihydro-2,3-quinoxalinedione, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. 6-Chloro-1,4-dihydro-2,3-quinoxalinedione | C8H5ClN2O2 | CID 81143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpc-standards.com [hpc-standards.com]

- 5. 2,3-Dihydroxyquinoxaline | C8H6N2O2 | CID 27491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoxalinedione - Wikipedia [en.wikipedia.org]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. ias.ac.in [ias.ac.in]

Spectroscopic Data of 6-Chloroquinoxaline-2,3-diol: An In-depth Technical Guide